

## Introduction to threose nucleic acid (TNA) chemistry.

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An In-depth Technical Guide to Threose Nucleic Acid (TNA) Chemistry for Researchers and Drug Development Professionals

## **Introduction to Threose Nucleic Acid (TNA)**

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog, or xeno nucleic acid (XNA), that has garnered significant interest in the fields of synthetic biology, diagnostics, and therapeutics. [1][2] Unlike its natural counterparts, DNA and RNA, which are built upon a five-carbon ribose or deoxyribose sugar, TNA's backbone is composed of a four-carbon α-L-threose sugar.[2][3] This seemingly subtle structural alteration—resulting in a repeating backbone unit that is one atom shorter than that of DNA and RNA—confers upon TNA a remarkable suite of properties, most notably its exceptional resistance to nuclease degradation and its ability to form stable duplexes with both DNA and RNA.[3][4][5] These characteristics position TNA as a promising molecular tool for a variety of applications, from the development of robust aptamers and antisense oligonucleotides to its exploration as a potential progenitor of RNA in prebiotic evolution.[1][3][6]

### **Chemical Structure and Properties**

The defining feature of TNA is its  $\alpha$ -L-threofuranosyl sugar backbone, where the phosphodiester bonds link the 2' and 3' carbons of adjacent threose units.[2][7] This is in contrast to the 3'-5' phosphodiester linkages found in DNA and RNA.[7] This unique connectivity results in a more rigid backbone that forces TNA duplexes, as well as TNA-DNA







and TNA-RNA hybrid duplexes, into an A-like helical geometry, similar to that of double-stranded RNA.[4][8]

One of the most significant properties of TNA is its profound stability. TNA is completely resistant to digestion by nucleases, making it an ideal candidate for in vivo applications where degradation by cellular enzymes is a major obstacle for traditional nucleic acid-based therapies.[3][5] Studies have shown that TNA remains undigested for extended periods in human serum.[9] Furthermore, TNA exhibits greater resistance to acid-mediated degradation compared to both DNA and RNA.[5]

TNA's ability to form stable Watson-Crick base pairs with complementary DNA and RNA strands is crucial for its function as a genetic polymer and its application in diagnostics and therapeutics.[3][4][6] The thermal stability of these duplexes, however, can be influenced by sequence composition, particularly the purine content of the TNA strand.[1][2][10]

#### **Data Presentation: Duplex Stability**

The thermal stability of TNA-containing duplexes is a critical parameter for their application. The following tables summarize the melting temperatures (Tm) for various TNA:DNA and TNA:RNA hybrid duplexes.



Sequence (5'-3')	Duplex Type	Purine Content (TNA Strand)	Tm (°C)	Reference
TNA: d(AGTAGTAG)	TNA:DNA	75%	36.1	[10]
TNA: d(ACACACAC)	TNA:DNA	50%	20.0	[10]
TNA: d(TCTGTCTG)	TNA:DNA	25%	22.8	[10]
TNA: r(CGCGUAUAC GCG)	TNA:RNA	50%	61.3	[11]
DNA: d(CGCGTATACG CG)	DNA:DNA	50%	52.8	[11]

Table 1: Melting temperatures (Tm) of TNA-containing duplexes. Conditions for TNA:DNA duplexes: 10  $\mu$ M total oligonucleotide concentration in 1.0 M NaCl, 10 mM NaH2PO4, 0.1 mM EDTA, pH 7.0.

### **Synthesis of TNA**

The generation of TNA oligonucleotides relies on both chemical and enzymatic methodologies.

## Chemical Synthesis of TNA Phosphoramidites and Oligonucleotides

The chemical synthesis of TNA is achieved through solid-phase phosphoramidite chemistry, a method analogous to standard DNA and RNA synthesis.[3] This process requires the initial synthesis of protected  $\alpha$ -L-threofuranosyl nucleoside phosphoramidite monomers.[12]





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Workflow for the chemical synthesis of a TNA phosphoramidite monomer.



This protocol outlines the key steps for synthesizing TNA oligonucleotides on an automated DNA synthesizer.

- Support: Start with a solid support (e.g., controlled pore glass CPG) functionalized with the first nucleoside of the desired TNA sequence.
- · Synthesis Cycle:
  - Detritylation (Deblocking): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
  - Coupling: The next TNA phosphoramidite monomer (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) is activated with an activator (e.g., 5-ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. Coupling times for TNA monomers are typically longer than for DNA monomers, often requiring 5-10 minutes.
  - Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. This is typically done with a mixture of acetic anhydride and N-methylimidazole.
  - Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
- Repeat: The cycle is repeated until the desired TNA oligonucleotide sequence is synthesized.
- Cleavage and Deprotection: The synthesized TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with aqueous ammonium hydroxide at an elevated temperature (e.g., 55°C for 18 hours).
- Purification: The crude TNA oligonucleotide is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

## **Enzymatic Synthesis of TNA**



The enzymatic synthesis of TNA has been made possible through the directed evolution of DNA polymerases.[13] Engineered polymerases, such as Therminator DNA polymerase and Kod-RI, can now transcribe DNA templates into TNA.[5][7] More recently, a highly efficient TNA polymerase, designated 10-92, has been engineered, further bridging the performance gap between natural and artificial enzyme systems.

The efficiency of TNA synthesis by engineered polymerases is a key factor in its utility. The following table presents the kinetic parameters for single nucleotide incorporation by Therminator DNA polymerase.

Substrate	Km (μM)	Vmax (relative)	Catalytic Efficiency (Vmax/Km)
dATP	0.2 ± 0.1	1.00	5.0
tATP	9 ± 2	0.45	0.05
dGTP	0.3 ± 0.1	1.00	3.3
tGTP	14 ± 4	0.20	0.01
dCTP	1.0 ± 0.3	1.00	1.0
tCTP	12 ± 4	0.25	0.02
dTTP	0.4 ± 0.1	1.00	2.5
tTTP	11 ± 3	0.29	0.03

Table 2: Kinetic parameters for single nucleotide incorporation by Therminator DNA polymerase. Data is for the incorporation of a single deoxynucleotide (dNTP) or threonucleotide (tNTP) onto a DNA primer-template.

This protocol provides a general method for the synthesis of TNA using Therminator DNA polymerase.

- Reaction Mixture Preparation: In a PCR tube, combine the following components:
  - 1X ThermoPol Reaction Buffer (20 mM Tris-HCl, 10 mM (NH4)2SO4, 10 mM KCl, 2 mM MgSO4, 0.1% Triton X-100, pH 8.8)



- DNA template (100 nM)
- DNA primer (50 nM, 5'-end labeled with 32P for visualization)
- tNTP mix (concentrations may need to be optimized, e.g., 60 μM tDTP, 60 μM tTTP, 18 μM tCTP, 2 μM tGTP)
- Tth pyrophosphatase (1 U)
- Nuclease-free water to the final volume.
- Enzyme Addition: Add Therminator DNA polymerase (0.5 U).
- Incubation: Incubate the reaction at a suitable temperature (e.g., 55°C or 75°C) for a duration ranging from several hours to overnight (e.g., 24 hours).
- Reaction Quenching: Stop the reaction by adding a stop buffer containing 7 M urea and 40 mM EDTA.
- Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis
   (PAGE) and visualize using phosphorimaging.

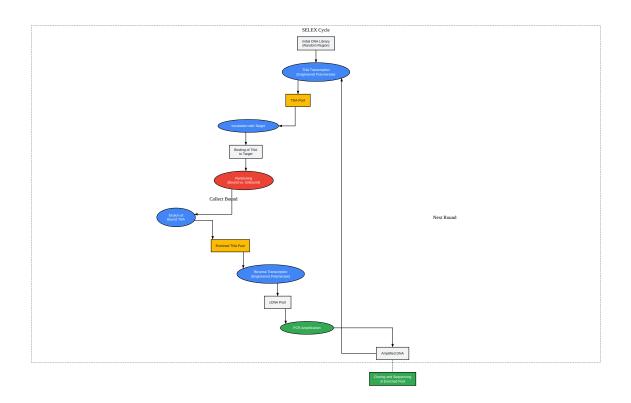
# TNA in Drug Development: Aptamers and Gene Silencing

The high biological stability and specific binding capabilities of TNA make it an attractive molecule for drug development.

#### **TNA Aptamers**

Aptamers are structured nucleic acid molecules that can bind to a wide range of targets with high affinity and specificity.[14] TNA aptamers, generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), offer the advantage of being resistant to nuclease degradation.[3] TNA aptamers have been successfully evolved to bind to both small molecules, such as ATP, and protein targets.[14][15]





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The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for generating TNA aptamers.

The binding affinity of an aptamer to its target is quantified by the dissociation constant (Kd).

Aptamer	Target	Kd (μM)	Reference
T10-7.t5	ATP	22 ± 5	[15]

Table 3: Binding affinity of a TNA aptamer for adenosine triphosphate (ATP).

This protocol provides a general outline for the selection of TNA aptamers.

- Library Preparation: Start with a single-stranded DNA library containing a central random region flanked by constant primer binding sites.
- TNA Transcription: Transcribe the DNA library into a TNA library using an engineered TNA polymerase.
- Binding Selection:
  - Incubate the TNA library with the target molecule in a binding buffer (e.g., 5 mM MgCl2, 300 mM NaCl, 20 mM Tris-HCl, pH 7.6).
  - Partition the TNA molecules that have bound to the target from the unbound sequences.
     This can be achieved using methods like nitrocellulose filter binding or affinity chromatography.
- Elution: Elute the bound TNA molecules from the target.
- Reverse Transcription: Reverse transcribe the enriched TNA pool back into cDNA using an engineered reverse transcriptase capable of reading a TNA template.
- PCR Amplification: Amplify the cDNA pool using PCR with primers corresponding to the constant regions of the library.
- Next Round of Selection: Use the amplified DNA as the template for the next round of TNA transcription and selection.



 Cloning and Sequencing: After several rounds of selection and enrichment, the final DNA pool is cloned and sequenced to identify the individual TNA aptamer sequences.

#### **TNA for Gene Silencing**

The unique properties of TNA are also being explored in the context of gene silencing technologies like RNA interference (RNAi). The incorporation of TNA nucleotides into short interfering RNAs (siRNAs) has been shown to enhance their metabolic stability while maintaining their gene-silencing activity. Single TNA modifications can significantly increase the stability of the oligonucleotide against exonucleases. This suggests that TNA-modified siRNAs could offer improved therapeutic potential due to their increased longevity in a physiological environment.

#### Conclusion

Threose nucleic acid represents a significant advancement in the field of synthetic genetics. Its unique chemical structure imparts a remarkable stability against enzymatic degradation, a property that is highly desirable for the development of nucleic acid-based therapeutics and diagnostics. The development of engineered polymerases that can synthesize and replicate TNA has opened the door to the in vitro evolution of functional TNA molecules, such as aptamers. As research continues to expand our understanding of TNA chemistry and its biological applications, it is poised to become an invaluable tool for researchers, scientists, and drug development professionals, offering novel solutions to long-standing challenges in medicine and biotechnology.

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